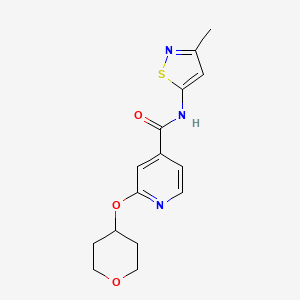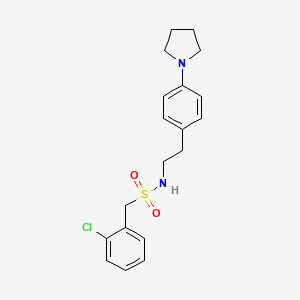![molecular formula C15H13NO5 B2925303 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde CAS No. 1798762-84-1](/img/structure/B2925303.png)
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is an organic compound with a complex structure that includes both hydroxymethyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde typically involves multiple steps. One common method starts with the nitration of a benzaldehyde derivative to introduce the nitro group. This is followed by the protection of the hydroxyl group and subsequent formylation to introduce the aldehyde group. The final step involves the deprotection of the hydroxyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: The major product is 3-(Carboxymethyl)-4-[(3-nitrophenyl)methoxy]benzoic acid.
Reduction: The major product is 3-(Hydroxymethyl)-4-[(3-aminophenyl)methoxy]benzaldehyde.
Substitution: The products vary depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)benzaldehyde: Lacks the nitrophenyl group, making it less reactive in certain types of chemical reactions.
4-[(3-Nitrophenyl)methoxy]benzaldehyde: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
3-Nitrobenzaldehyde: Lacks both the hydroxymethyl and methoxy groups, making it a simpler molecule with different reactivity.
Uniqueness
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is unique due to the presence of both hydroxymethyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
3-(hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-8-11-4-5-15(13(6-11)9-18)21-10-12-2-1-3-14(7-12)16(19)20/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEKOYAANYBFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2925223.png)


![1-[(3-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2925226.png)
![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)
![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)
![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)
![1-(2-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2925233.png)
![2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2925234.png)
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2925237.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2925238.png)
![ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2925239.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)
